![molecular formula C27H23N3O4S B3011621 N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 872196-74-2](/img/structure/B3011621.png)
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
Research on similar compounds to N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide reveals insights into their structural properties. Studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides show that these molecules often exhibit a folded conformation. The inclination of the pyrimidine ring relative to the benzene ring is a notable feature, which can impact the compound's interactions and reactivity (Subasri et al., 2017).
Synthesis and Green Chemistry
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, has been synthesized using novel catalytic methods. This green synthesis approach aims to improve efficiency and environmental sustainability in the production of such compounds, which are crucial intermediates for manufacturing dyes (Zhang Qun-feng, 2008).
Antibacterial and Antioxidant Activities
Research into coumarin derivatives, which share structural similarities with this compound, demonstrates their potential in antibacterial and antioxidant applications. The synthesized coumarin compounds showed significant activity against common bacterial strains like E. coli and S. aureus, as well as antioxidant properties (Hamdi et al., 2012).
Potential Antiviral Properties
The synthesis and analysis of similar compounds have highlighted their potential as antiviral agents. For instance, studies on N-(4-fluorophenyl)acetamide derivatives have shown promise in inhibiting viral proteins, particularly in relation to COVID-19. Such findings are crucial for the development of new antiviral drugs (Mary et al., 2020).
Catalysis and Synthesis
Other studies have focused on the catalytic synthesis of chromeno[2,3-d]pyrimidin derivatives. Using reusable silica-bonded catalysts, researchers have developed methods to create these compounds efficiently, which is significant for pharmaceutical applications due to their potential antimicrobial properties (Ghashang et al., 2015).
Anticancer Research
There has been considerable research into thieno[3,2-d]pyrimidine derivatives for their potential in cancer treatment. These studies include the synthesis of new derivatives and the evaluation of their antitumor activity, highlighting the potential of these compounds in developing new cancer therapies (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-19-13-11-17(12-14-19)25-29-26-20(15-18-7-3-5-9-22(18)34-26)27(30-25)35-16-24(31)28-21-8-4-6-10-23(21)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLNMUMQHINGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

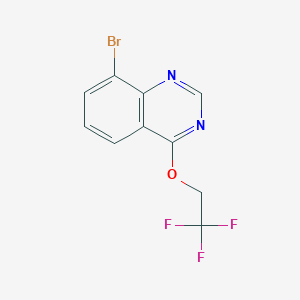

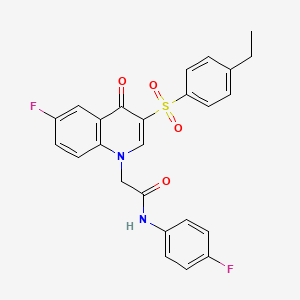
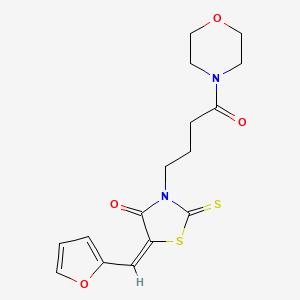

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)
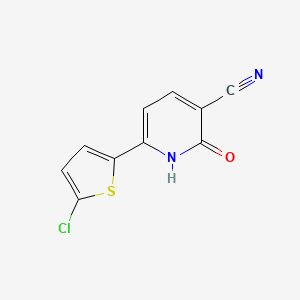
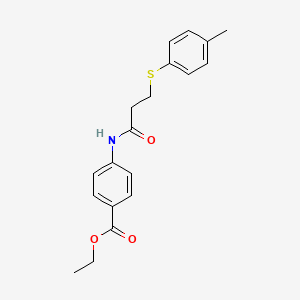
![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)


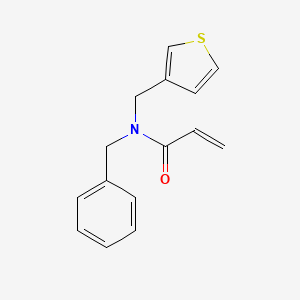
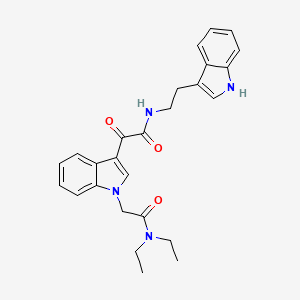
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)